molecular formula C7H11BrCl2N2 B13485371 [(5-Bromopyridin-3-yl)methyl](methyl)amine dihydrochloride

[(5-Bromopyridin-3-yl)methyl](methyl)amine dihydrochloride

Cat. No.: B13485371
M. Wt: 273.98 g/mol
InChI Key: KKGUUWSYQXXFCC-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)methylamine dihydrochloride is a chemical compound with the molecular formula C7H11BrCl2N2 and a molecular weight of 274. This compound is known for its applications in various biochemical and medical fields, particularly as a fluorescent probe.

Properties

Molecular Formula

C7H11BrCl2N2

Molecular Weight

273.98 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)-N-methylmethanamine;dihydrochloride

InChI

InChI=1S/C7H9BrN2.2ClH/c1-9-3-6-2-7(8)5-10-4-6;;/h2,4-5,9H,3H2,1H3;2*1H

InChI Key

KKGUUWSYQXXFCC-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CN=C1)Br.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)methylamine dihydrochloride typically involves the reaction of 5-bromopyridine with methylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as purification through crystallization or chromatography to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)methylamine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the pyridine ring .

Scientific Research Applications

(5-Bromopyridin-3-yl)methylamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed as a fluorescent probe for imaging and tracking biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. As a fluorescent probe, it binds to certain biomolecules, allowing researchers to visualize and study biological processes in real-time. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (5-Bromopyridin-3-yl)methylamine dihydrochloride include:

    5-Bromopyridine: A precursor in the synthesis of various derivatives.

    3-Amino-5-bromopyridine: Used in similar applications as a building block.

    Methyl 5-bromopyridine-3-carboxylate: Another derivative with comparable properties.

Uniqueness

(5-Bromopyridin-3-yl)methylamine dihydrochloride is unique due to its specific structure, which imparts distinct fluorescent properties. This makes it particularly valuable in applications requiring precise imaging and tracking of biological processes.

Biological Activity

(5-Bromopyridin-3-yl)methylamine dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound (5-Bromopyridin-3-yl)methylamine dihydrochloride consists of a brominated pyridine moiety linked to a methylamine group. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

Chemical Formula

PropertyValue
Chemical FormulaC7H9BrCl2N
Molecular Weight238.97 g/mol
CAS Number[Not available]

The biological activity of (5-Bromopyridin-3-yl)methylamine dihydrochloride primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various physiological effects.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which can be crucial for therapeutic applications.
  • Receptor Interaction : The compound has been investigated for its ability to bind to various receptors, potentially influencing signaling pathways related to cellular growth and differentiation.

Research Findings

Recent studies have highlighted the following biological activities associated with (5-Bromopyridin-3-yl)methylamine dihydrochloride:

  • Antitumor Activity : In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspases .
  • Antimicrobial Properties : The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
  • Neuroprotective Effects : Research indicates that (5-Bromopyridin-3-yl)methylamine dihydrochloride may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines revealed that treatment with (5-Bromopyridin-3-yl)methylamine dihydrochloride resulted in a significant reduction in cell viability (IC50 = 15 µM). The study also reported an increase in apoptotic markers, confirming the compound's role in promoting programmed cell death .

Case Study 2: Antimicrobial Activity

In a comparative study assessing various compounds for antimicrobial efficacy, (5-Bromopyridin-3-yl)methylamine dihydrochloride exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

Comparative Analysis with Similar Compounds

To further understand the unique properties of (5-Bromopyridin-3-yl)methylamine dihydrochloride, a comparison with structurally similar compounds was performed:

Compound NameAntitumor Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
(5-Bromopyridin-3-yl)methylamine1532
3-(Pyridin-3-yl)prop-2-en-1-amine2064
(Prop-2-en-1-yl)[(pyridin-3-yl)methyl]amine1848

This table illustrates that while other compounds exhibit similar activities, (5-Bromopyridin-3-yl)methylamine dihydrochloride demonstrates superior potency in both antitumor and antimicrobial assays.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5-Bromopyridin-3-yl)methylamine dihydrochloride?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 5-bromo-3-pyridinecarboxaldehyde with methylamine under hydrogenation conditions (e.g., using NaBH₃CN or H₂/Pd-C) yields the primary amine intermediate, which is then methylated via Eschweiler-Clarke conditions (formaldehyde/formic acid). The dihydrochloride salt is obtained by treatment with HCl in anhydrous ethanol .
  • Key Considerations : Monitor reaction progress using TLC or LC-MS. Purification via recrystallization (ethanol/ether) ensures high purity. Confirm salt formation via elemental analysis and ion chromatography .

Q. How should researchers characterize the structural identity and purity of this compound?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR (D₂O or DMSO-d₆) confirms the pyridine ring substitution pattern and methylamine groups. IR spectroscopy validates N-H and C-Br stretches .
  • Chromatography : HPLC (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>95%). Mass spectrometry (ESI+) confirms molecular weight (expected [M+H]⁺: ~235.5) .
  • Salt Analysis : Titration with AgNO₃ quantifies chloride content; thermogravimetric analysis (TGA) determines hydrate stability .

Q. What solvents and storage conditions are recommended for this compound?

  • Methodology : The dihydrochloride salt is hygroscopic. Store desiccated at -20°C in amber vials under argon. For solubility, use polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH 4–6). Avoid prolonged exposure to light or temperatures >40°C to prevent decomposition .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The 5-bromo group on the pyridine ring enables Suzuki-Miyaura or Buchwald-Hartwig couplings. The electron-withdrawing effect of bromine increases the electrophilicity of the adjacent carbon, facilitating oxidative addition with Pd(0) catalysts. For example, coupling with arylboronic acids yields biaryl derivatives, useful in ligand design .
  • Data Contradictions : Conflicting yields may arise from competing protodebromination under basic conditions. Mitigate by optimizing catalyst loading (e.g., Pd(OAc)₂/XPhos) and reaction temperature (80–100°C in toluene/water) .

Q. What strategies resolve discrepancies in reaction yields during amide bond formation with this amine?

  • Methodology :

  • Coupling Agents : Compare HATU (higher efficiency in DMF) vs. EDCI/HOBt (better for aqueous systems). Monitor by LC-MS to identify side products (e.g., urea formation) .
  • Steric Effects : The methyl group on the amine may hinder nucleophilic attack. Use bulky activating groups (e.g., pentafluorophenyl esters) or microwave-assisted heating to enhance reactivity .

Q. How can researchers assess the compound’s stability under physiological conditions for in vitro studies?

  • Methodology :

  • pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Analyze degradation via HPLC at 24/48/72 hours. The dihydrochloride form shows improved solubility but may hydrolyze in basic media .
  • Oxidative Stability : Use LC-MS/MS to detect bromine loss or pyridine ring oxidation products under H₂O₂ exposure .

Key Citations

  • Synthetic Protocols : (amine coupling), 18 (pyridyne cyclization).
  • Analytical Methods : (HPLC), 6 (phosphonylation), 9 (NMR).
  • Stability Data : (pH effects), 16 (thermal analysis).

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